Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane
Overview
Description
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a useful research compound. Its molecular formula is C27H26Au2Cl2P2 and its molecular weight is 877.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Bis(chlorogold(I)) 1,3-bis(diphenylphosphino)propane is a gold catalyst . It primarily targets transition metal-catalyzed cross-coupling reactions . The compound’s ability to coordinate well with metals via monodentate or bidentate manner makes it useful in the development of biologically active metal coordination complexes .
Mode of Action
The compound interacts with its targets by facilitating the cross-coupling reactions . This interaction results in the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Biochemical Pathways
It is known to be involved in suzuki-miyaura coupling, sonogashira coupling, and negishi coupling reactions . These reactions are crucial for the synthesis of various biologically active compounds.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. In general, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Properties
IUPAC Name |
chlorogold;3-diphenylphosphanylpropyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26P2.2Au.2ClH/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;;/h1-12,14-21H,13,22-23H2;;;2*1H/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQGWXOIOXYBFK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Au].Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26Au2Cl2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504777 | |
Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72428-60-5 | |
Record name | Chlorogold--(propane-1,3-diyl)bis(diphenylphosphane) (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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